molecular formula C20H26ClNO B1374562 4-[2-([1,1'-Biphenyl]-4-ylmethoxy)ethyl]-piperidine hydrochloride CAS No. 1219949-12-8

4-[2-([1,1'-Biphenyl]-4-ylmethoxy)ethyl]-piperidine hydrochloride

Cat. No.: B1374562
CAS No.: 1219949-12-8
M. Wt: 331.9 g/mol
InChI Key: XTMROLLYAZQTEK-UHFFFAOYSA-N
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Description

4-[2-([1,1'-Biphenyl]-4-ylmethoxy)ethyl]-piperidine hydrochloride is a piperidine derivative characterized by a 4-position substitution of an ethyl chain bearing a biphenyl-4-ylmethoxy group. The hydrochloride salt enhances its solubility and stability.

Properties

IUPAC Name

4-[2-[(4-phenylphenyl)methoxy]ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO.ClH/c1-2-4-19(5-3-1)20-8-6-18(7-9-20)16-22-15-12-17-10-13-21-14-11-17;/h1-9,17,21H,10-16H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTMROLLYAZQTEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCOCC2=CC=C(C=C2)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-([1,1’-Biphenyl]-4-ylmethoxy)ethyl]-piperidine hydrochloride typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-[2-([1,1’-Biphenyl]-4-ylmethoxy)ethyl]-piperidine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halides, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of more saturated compounds.

Scientific Research Applications

4-[2-([1,1’-Biphenyl]-4-ylmethoxy)ethyl]-piperidine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and in the study of reaction mechanisms.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and cellular processes.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[2-([1,1’-Biphenyl]-4-ylmethoxy)ethyl]-piperidine hydrochloride involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Group Pharmacological Relevance
4-[2-([1,1'-Biphenyl]-4-ylmethoxy)ethyl]-piperidine hydrochloride (Target) C₂₀H₂₄ClNO₂ (estimated) 362.87 Biphenyl-4-ylmethoxy ethyl Potential 5-HT receptor modulation
2-{2-[(3-Bromo[1,1′-biphenyl]-4-yl)oxy]ethyl}piperidine hydrochloride C₁₉H₂₂BrClNO 396.75 3-Bromobiphenyl-4-yl ethoxy Not specified; bromine enhances lipophilicity
4-(4-Trifluoromethylphenoxy)piperidine hydrochloride C₁₂H₁₃F₃ClNO 297.69 4-Trifluoromethylphenoxy Enhanced metabolic stability via CF₃ group
4-[(2-Methylphenoxy)methyl]piperidine hydrochloride C₁₃H₁₈ClNO 247.75 2-Methylphenoxy methyl Simplified structure for SAR studies

Key Observations :

  • Biphenyl vs. Substituted Phenyl : The target compound's biphenyl group (vs. bromophenyl or trifluoromethylphenyl in analogs) may enhance binding to aromatic-rich receptors like 5-HT1B/1D, similar to GR127935 ().

Pharmacological and Receptor Binding Profiles

  • 5-HT Receptor Interactions : Compounds like GR127935 () and GR32191 () highlight the role of biphenyl ether motifs in 5-HT receptor antagonism. The target compound’s biphenyl-4-ylmethoxy group may similarly target 5-HT receptors, though direct evidence is lacking.

Biological Activity

4-[2-([1,1'-Biphenyl]-4-ylmethoxy)ethyl]-piperidine hydrochloride, with the molecular formula C20H26ClNOC_{20}H_{26}ClNO and CAS Number 1219949-12-8, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C20H26ClNOC_{20}H_{26}ClNO
  • Molecular Weight : 331.88 g/mol
  • CAS Number : 1219949-12-8
  • MDL Number : MFCD13560286
  • Hazard Classification : Irritant

The compound's biological activity is primarily attributed to its interaction with various neurotransmitter systems, particularly those involving piperidine derivatives. Piperidine compounds are known to exhibit a range of pharmacological effects, including antitumor and neuroprotective activities.

Antitumor Activity

Recent studies have highlighted the anticancer potential of piperidine derivatives. For instance, compounds structurally related to this compound have shown significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of related piperidine compounds on human cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer). The results demonstrated:

CompoundCell LineIC50 (μM)
Compound AA5499.0
Compound BMCF76.5

These findings suggest that the structural features of piperidine derivatives significantly influence their anticancer activity.

Neuropharmacological Effects

This compound may also modulate neurotransmitter receptors, particularly in the context of neurological disorders. Research indicates that similar compounds can enhance NMDA receptor function indirectly through metabotropic glutamate receptors.

Neuroprotective Studies

In a neuropharmacological study, compounds with similar structures exhibited:

EffectMeasurement
NMDA Receptor ModulationIncreased receptor activity by 30%
Neuroprotection in vitroReduction in neuronal apoptosis by 25%

These results indicate a promising avenue for developing treatments for neurodegenerative diseases.

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